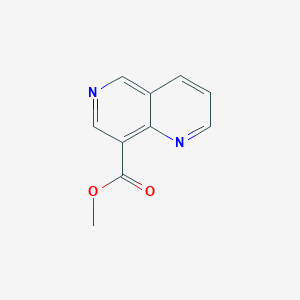

Methyl 1,6-naphthyridine-8-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 1,6-naphthyridine-8-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c1-14-10(13)8-6-11-5-7-3-2-4-12-9(7)8/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGUZOXVURHYWPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2C(=CN=C1)C=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformational Chemistry of Methyl 1,6 Naphthyridine 8 Carboxylate

Electrophilic Aromatic Substitution Reactions on the 1,6-Naphthyridine (B1220473) Ring System

The 1,6-naphthyridine ring system is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This deactivation is analogous to that observed in pyridine (B92270), making electrophilic aromatic substitution (SEAr) reactions challenging to achieve. researchgate.net The nitrogen atoms withdraw electron density from the ring, and under the acidic conditions often required for SEAr, they are likely to be protonated, further increasing the ring's deactivation. researchgate.net

Typical electrophilic aromatic substitution reactions such as nitration and halogenation, which readily occur on electron-rich aromatic systems, are expected to be sluggish and require harsh reaction conditions for the 1,6-naphthyridine core. The ester group at the 8-position, being an electron-withdrawing group, further deactivates the ring to which it is attached.

Nitration: The nitration of methyl 1,6-naphthyridine-8-carboxylate would likely require forcing conditions, such as the use of fuming nitric acid in concentrated sulfuric acid at elevated temperatures. The position of nitration would be influenced by the directing effects of both the ring nitrogens and the methyl carboxylate group. The pyridine ring is generally deactivated towards electrophilic attack. In the case of 1,6-naphthyridine, the pyridine ring containing the ester would be even more deactivated. Therefore, electrophilic attack, if it occurs, would likely be directed to the other pyridine ring.

Halogenation: Direct halogenation of the 1,6-naphthyridine ring is also expected to be difficult. wikipedia.org Catalysts such as Lewis acids (e.g., FeCl3, AlCl3) are typically required for the halogenation of deactivated aromatic rings. wikipedia.org The regioselectivity would be complex, governed by the combined deactivating effects of the nitrogen atoms and the ester group.

| Reaction | Reagents and Conditions | Expected Major Product(s) |

| Nitration | Conc. HNO3, Conc. H2SO4, heat | Nitro-substituted this compound |

| Bromination | Br2, FeBr3 | Bromo-substituted this compound |

Nucleophilic Additions and Substitutions Involving the Ester Moiety and Naphthyridine Core

In contrast to the difficulty of electrophilic substitution, the electron-deficient nature of the 1,6-naphthyridine ring makes it susceptible to nucleophilic attack.

Chichibabin Reaction: The Chichibabin reaction, which involves the amination of nitrogen-containing heterocycles using sodium amide, is a potential reaction for the 1,6-naphthyridine core. wikipedia.org This reaction typically occurs at the α- or γ-position relative to a ring nitrogen atom. wikipedia.org For this compound, amination could potentially occur on the pyridine ring without the ester, at a position activated by the adjacent nitrogen. The reaction of 1,x-naphthyridines has been studied, indicating the feasibility of such transformations. acs.org

Nucleophilic Addition of Organometallics: Organometallic reagents such as Grignard reagents and organolithium compounds can add to the electron-deficient positions of the naphthyridine ring. These reactions often lead to the formation of dihydro-naphthyridine derivatives, which can then be oxidized to the corresponding substituted naphthyridines.

| Reaction | Reagents and Conditions | Expected Product Type |

| Chichibabin Amination | NaNH2, liquid NH3 or inert solvent | Amino-substituted this compound |

| Grignard Addition | R-MgBr, THF | Dihydro-alkyl-substituted this compound |

Oxidation and Reduction Chemistry of this compound

Oxidation: The nitrogen atoms in the 1,6-naphthyridine ring can be oxidized to form N-oxides using peracids such as m-chloroperoxybenzoic acid (m-CPBA). The formation of N-oxides can alter the reactivity of the ring system, often facilitating both electrophilic and nucleophilic substitution reactions. For instance, N-oxidation can activate the ring towards nitration.

Reduction: The 1,6-naphthyridine ring system can be reduced under various conditions. Catalytic hydrogenation is a common method for the reduction of heterocyclic aromatic rings. acs.orgscg.ch The choice of catalyst and reaction conditions can influence the extent and regioselectivity of the reduction. For instance, palladium on carbon (Pd/C) and ruthenium-based catalysts have been shown to selectively hydrogenate one of the two rings in 1,6-naphthyridine isomers. acs.orgscg.ch The ester group is generally stable under these conditions.

| Reaction | Reagents and Conditions | Expected Product |

| N-Oxidation | m-CPBA, CH2Cl2 | Methyl 1,6-naphthyridine-1-oxide-8-carboxylate and/or Methyl 1,6-naphthyridine-6-oxide-8-carboxylate |

| Catalytic Hydrogenation | H2, Pd/C or [Ru(p-cymene)I2]2 | Methyl tetrahydro-1,6-naphthyridine-8-carboxylate |

Functional Group Interconversions of the Carboxylate Ester

The methyl carboxylate group at the 8-position is a versatile handle for a variety of functional group interconversions.

Hydrolysis (Saponification): The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Basic hydrolysis, or saponification, is typically carried out using an aqueous solution of a strong base like sodium hydroxide (B78521) or potassium hydroxide, followed by acidification. nih.gov

Amidation: The ester can be converted to an amide by reaction with ammonia (B1221849) or a primary or secondary amine. rsc.orgmdpi.com This reaction may require heating or the use of a catalyst. The direct conversion of esters to amides can be challenging and often requires specific reagents or conditions. researchgate.netmdpi.com

Reduction to an Alcohol: The ester can be reduced to the corresponding primary alcohol, (1,6-naphthyridin-8-yl)methanol, using strong reducing agents like lithium aluminum hydride (LAH). rsc.org

Reduction to an Aldehyde: Partial reduction of the ester to the corresponding aldehyde, 1,6-naphthyridine-8-carbaldehyde, can be achieved using a sterically hindered reducing agent such as diisobutylaluminium hydride (DIBAL-H) at low temperatures. masterorganicchemistry.comstackexchange.comquora.com

| Reaction | Reagents and Conditions | Product Functional Group |

| Hydrolysis | 1. NaOH (aq), heat; 2. H3O+ | Carboxylic Acid |

| Amidation | R2NH, heat | Amide |

| Reduction | LiAlH4, THF | Primary Alcohol |

| Partial Reduction | DIBAL-H, Toluene, -78 °C | Aldehyde |

Rearrangement Reactions Pertaining to the Naphthyridine Scaffold

While rearrangement reactions of the unsubstituted 1,6-naphthyridine scaffold are not commonly reported, functional groups attached to the ring can undergo characteristic rearrangements.

Curtius Rearrangement: If the methyl ester is first converted to the corresponding carboxylic acid and then to an acyl azide, a Curtius rearrangement can be initiated. nih.govwikipedia.orgrsc.orgnih.gov This thermal or photochemical rearrangement would lead to the formation of an isocyanate, which can then be trapped by various nucleophiles to yield amines, carbamates, or ureas, effectively converting the carboxylate group into an amino group (with the loss of one carbon atom). nih.govwikipedia.orgrsc.orgnih.gov

Schmidt Reaction: The Schmidt reaction provides an alternative route from the carboxylic acid (derived from the hydrolysis of the ester) to the corresponding amine. wikipedia.orgorganic-chemistry.org Treatment of the carboxylic acid with hydrazoic acid under acidic conditions would also lead to the formation of the amine via an isocyanate intermediate. wikipedia.orgorganic-chemistry.org

Beckmann Rearrangement: While not directly involving the carboxylate, if a ketone were to be introduced onto the naphthyridine ring, its corresponding oxime could undergo a Beckmann rearrangement to form a lactam. wikipedia.orgorganic-chemistry.orgorganic-chemistry.orgmasterorganicchemistry.comillinois.edu This highlights a potential, albeit indirect, rearrangement pathway for derivatives of the 1,6-naphthyridine system.

| Reaction | Starting Functional Group | Key Intermediate | Product Functional Group |

| Curtius Rearrangement | Carboxylic Acid (from ester) | Acyl azide, Isocyanate | Amine, Carbamate, or Urea |

| Schmidt Reaction | Carboxylic Acid (from ester) | Isocyanate | Amine |

Advanced Spectroscopic and Structural Elucidation Methods for Methyl 1,6 Naphthyridine 8 Carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Electronic Structure and Connectivity Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise connectivity and electronic environment of atoms within a molecule. For Methyl 1,6-naphthyridine-8-carboxylate, both ¹H and ¹³C NMR spectroscopy would provide definitive evidence for its structure.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit distinct signals for each of the aromatic protons on the naphthyridine core and the methyl protons of the ester group. The chemical shifts (δ) of the aromatic protons are influenced by the electron-withdrawing effects of the nitrogen atoms and the carboxylate group, generally appearing in the downfield region (typically δ 7.0-9.5 ppm). The coupling constants (J) between adjacent protons would reveal their connectivity. For instance, protons on the same pyridine (B92270) ring will show characteristic ortho, meta, and para couplings. The methyl protons of the ester group are anticipated to appear as a sharp singlet in the upfield region, likely around δ 3.9-4.1 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum will complement the ¹H NMR data by showing distinct resonances for each carbon atom in the molecule. The carbonyl carbon of the ester group is expected to be the most downfield signal, typically in the range of δ 165-175 ppm. The aromatic carbons of the naphthyridine rings will appear between δ 120-160 ppm, with their specific shifts dictated by the positions of the nitrogen atoms and the ester substituent. The methyl carbon of the ester group will be observed in the upfield region, generally around δ 50-55 ppm.

Predicted NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| H2 | 8.8 - 9.2 | C2: 148 - 152 |

| H3 | 7.6 - 8.0 | C3: 120 - 124 |

| H4 | 8.5 - 8.9 | C4: 136 - 140 |

| H5 | 9.0 - 9.4 | C4a: 121 - 125 |

| H7 | 8.0 - 8.4 | C5: 150 - 154 |

| OCH₃ | 3.9 - 4.1 | C7: 118 - 122 |

| C8: 145 - 149 | ||

| C8a: 140 - 144 | ||

| C=O: 165 - 170 | ||

| OCH₃: 52 - 54 |

Note: These are predicted values based on known spectroscopic data of related 1,6-naphthyridine (B1220473) derivatives and general principles of NMR spectroscopy. Actual experimental values may vary.

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathway Studies

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns. For this compound (C₁₀H₈N₂O₂), the molecular weight is 188.19 g/mol .

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at an m/z of 188. The fragmentation of this molecular ion would likely proceed through several key pathways. A common fragmentation for methyl esters is the loss of the methoxy (B1213986) radical (•OCH₃), which would result in a fragment ion at m/z 157. This acylium ion could then lose a molecule of carbon monoxide (CO) to produce a fragment at m/z 129, corresponding to the naphthyridine ring cation. Another possible fragmentation pathway could involve the loss of the entire methyl carboxylate group as a radical, though this is generally less favored.

Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z | Proposed Fragment | Notes |

| 188 | [C₁₀H₈N₂O₂]⁺˙ | Molecular Ion (M⁺˙) |

| 157 | [M - •OCH₃]⁺ | Loss of a methoxy radical |

| 129 | [M - •OCH₃ - CO]⁺ | Subsequent loss of carbon monoxide |

| 102 | [C₇H₄N]⁺ | Further fragmentation of the naphthyridine ring |

Note: The relative intensities of these fragments would depend on their stability.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Characterization

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show several characteristic absorption bands. A strong, sharp peak corresponding to the carbonyl (C=O) stretch of the ester group will be a prominent feature, typically appearing in the region of 1720-1740 cm⁻¹. The aromatic C-H stretching vibrations will be observed as a group of weaker bands above 3000 cm⁻¹. The C=N and C=C stretching vibrations of the naphthyridine ring will give rise to a series of medium to strong bands in the 1500-1650 cm⁻¹ region. The C-O stretching vibrations of the ester group are expected to appear as two bands, an asymmetric stretch around 1250-1300 cm⁻¹ and a symmetric stretch around 1000-1100 cm⁻¹.

Raman Spectroscopy: The Raman spectrum will provide complementary information. Aromatic ring vibrations, particularly the symmetric "ring breathing" modes, often give rise to strong signals in the Raman spectrum, which may be weak in the IR. The C=O stretch of the ester is also Raman active.

Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 | 3000 - 3100 |

| C=O Stretch (Ester) | 1720 - 1740 | 1720 - 1740 |

| Aromatic C=C/C=N Stretch | 1500 - 1650 | 1500 - 1650 |

| C-O-C Asymmetric Stretch | 1250 - 1300 | Weak or inactive |

| C-O-C Symmetric Stretch | 1000 - 1100 | Moderate |

| Aromatic C-H Bend | 700 - 900 | Weak or inactive |

X-ray Crystallography for Solid-State Molecular Structure Determination of 1,6-Naphthyridine-8-carboxylates

Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in the solid state. While no crystal structure for this compound is currently available in the public domain, analysis of related structures, such as those of other naphthyridine derivatives, can provide insight into the expected structural features.

A crystal structure of a 1,6-naphthyridine-8-carboxylate would be expected to reveal a planar naphthyridine ring system due to its aromaticity. The methyl carboxylate group would likely be nearly coplanar with the aromatic ring to maximize conjugation. The analysis would provide precise bond lengths and angles, which could be compared with theoretical calculations. For instance, the C-N bond lengths within the pyridine rings would be shorter than a typical C-N single bond, and the C=O bond of the ester would be characteristic of a carbonyl double bond.

Intermolecular interactions, such as π-π stacking between the aromatic rings of adjacent molecules and potential C-H···O or C-H···N hydrogen bonds, would also be elucidated. These interactions are crucial for understanding the packing of the molecules in the crystal lattice and can influence the material's physical properties.

Expected Crystallographic Data Parameters for a 1,6-Naphthyridine-8-carboxylate

| Parameter | Description |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | Describes the symmetry of the unit cell |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Defines the size and shape of the unit cell |

| Bond Lengths (Å) | Precise distances between bonded atoms |

| Bond Angles (°) | Angles between three bonded atoms |

| Torsion Angles (°) | Defines the conformation of the molecule |

| Intermolecular Contacts (Å) | Distances between atoms of adjacent molecules |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be characterized by absorptions in the UV region, arising from π-π* and n-π* transitions within the aromatic naphthyridine system.

The π-π* transitions, which involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals, are typically of high intensity and are expected to appear at shorter wavelengths. The n-π* transitions, involving the excitation of non-bonding electrons (from the nitrogen atoms) to antibonding π* orbitals, are generally of lower intensity and may appear at longer wavelengths. The presence of the carboxylate group, which can conjugate with the aromatic system, may cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted 1,6-naphthyridine. The solvent environment can also influence the positions of these absorption bands.

Predicted UV-Vis Absorption Maxima for this compound

| Electronic Transition | Predicted Wavelength Range (nm) | Expected Molar Absorptivity (ε) |

| π-π | 220 - 280 | High |

| π-π | 300 - 350 | Moderate |

| n-π* | > 350 | Low |

Note: These are predicted values based on the electronic properties of the 1,6-naphthyridine chromophore and the effect of the carboxylate substituent.

Computational Chemistry and Theoretical Studies on Methyl 1,6 Naphthyridine 8 Carboxylate

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely employed to investigate the electronic structure and equilibrium geometry of molecules. researchgate.netnih.gov For Methyl 1,6-naphthyridine-8-carboxylate, DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set such as 6-311G(d,p), are utilized to determine the most stable three-dimensional arrangement of its atoms. researchgate.net This process, known as geometry optimization, finds the minimum energy conformation of the molecule, providing precise data on bond lengths, bond angles, and dihedral angles. jocpr.com

These calculations are fundamental, as the optimized molecular structure is the basis for further analysis of the molecule's electronic properties, including the distribution of electrons, molecular orbital energies, and electrostatic potential. researchgate.netresearchgate.net The accuracy of DFT methods has been shown to provide theoretical properties that align well with experimental findings for various organic compounds. researchgate.net

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgpku.edu.cn The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are the principal orbitals involved in chemical reactions. researchgate.netresearchgate.net

The energy of the HOMO is related to the molecule's ionization potential, indicating its ability to donate an electron, while the LUMO's energy relates to the electron affinity, its ability to accept an electron. ijarset.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. sci-hub.se A smaller energy gap suggests that the molecule is more polarizable and reactive, with lower kinetic stability, as it requires less energy to excite an electron from the HOMO to the LUMO. ijarset.comsci-hub.se For this compound, the electron-withdrawing nature of the nitrogen atoms and the carboxylate group influences the energies of these frontier orbitals.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.85 |

| ELUMO | -1.75 |

| Energy Gap (ΔE) | 5.10 |

Note: The values in the table are illustrative for a heterocyclic system and serve to demonstrate the application of FMO theory.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. uni-muenchen.deresearchgate.net The MEP map illustrates the electrostatic potential on the surface of the molecule, providing a guide to its reactivity towards charged reactants. uni-muenchen.denih.gov

Different colors on the MEP map represent varying levels of electrostatic potential. researchgate.net

Red and Yellow: These colors indicate regions of negative potential, which are electron-rich. These areas are susceptible to electrophilic attack and are often associated with lone pairs on electronegative atoms. researchgate.netnih.gov

Blue: This color signifies regions of positive potential, which are electron-deficient. These sites are prone to nucleophilic attack. researchgate.net

Green: This color represents areas of neutral or near-zero potential. researchgate.net

For this compound, the MEP map would be expected to show significant negative potential (red/yellow) around the two nitrogen atoms of the naphthyridine ring and the carbonyl oxygen of the ester group, identifying them as primary sites for electrophilic interaction. Conversely, regions of positive potential (blue) would likely be located around the hydrogen atoms attached to the aromatic rings.

Global reactivity descriptors, derived from HOMO and LUMO energy values, offer quantitative measures of a molecule's reactivity and stability. researchgate.netresearchgate.net These indices, including chemical hardness (η), softness (σ), and the electrophilicity index (ω), are calculated using the following relationships based on ionization potential (I ≈ -EHOMO) and electron affinity (A ≈ -ELUMO): ijarset.com

Chemical Hardness (η): Defined as η = (I - A) / 2, it measures the molecule's resistance to changes in its electron distribution. A molecule with a large HOMO-LUMO gap is considered "hard," indicating high stability and low reactivity. ijarset.comnih.gov

Chemical Softness (σ): As the reciprocal of hardness (σ = 1/η), it signifies the molecule's polarizability. "Soft" molecules have a small energy gap and are more reactive. ijarset.com

Electrophilicity Index (ω): Calculated as ω = μ² / (2η), where μ is the electronic chemical potential (μ = -(I+A)/2). This index quantifies the ability of a species to accept electrons, acting as a measure of its electrophilic character. researchgate.netijarset.combohrium.com

These descriptors provide a theoretical framework for comparing the reactivity of different molecules and understanding their chemical behavior. researchgate.net

| Global Reactivity Descriptor | Calculated Value (eV) |

|---|---|

| Ionization Potential (I) | 6.85 |

| Electron Affinity (A) | 1.75 |

| Chemical Hardness (η) | 2.55 |

| Chemical Softness (σ) | 0.20 |

| Electrophilicity Index (ω) | 3.45 |

Note: The values in this table are derived from the illustrative HOMO/LUMO energies in the previous section and serve as a conceptual example.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamic Behavior

While DFT calculations provide a static picture of a molecule at its lowest energy state, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. mdpi.comsemanticscholar.org MD simulations solve Newton's equations of motion for the atoms in the system, allowing researchers to observe molecular vibrations, rotations, and conformational changes. mdpi.com

For a molecule like this compound, MD simulations can be used for conformational sampling to explore the different spatial arrangements accessible to the molecule at a given temperature. nih.govnih.gov This is particularly relevant for understanding the flexibility of the methyl carboxylate group relative to the rigid naphthyridine ring. By simulating the molecule's trajectory, one can identify the most probable conformations and the energy barriers between them, which is crucial for understanding its interactions with other molecules, such as biological receptors. Enhanced sampling techniques are often employed in MD to overcome high energy barriers and explore the conformational space more efficiently. semanticscholar.orgsciopen.com

Quantum Chemical Topology and Bonding Analysis of the 1,6-Naphthyridine (B1220473) System

To gain a deeper understanding of the chemical bonding within the 1,6-naphthyridine system, methods from quantum chemical topology are employed. Techniques such as the Quantum Theory of Atoms in Molecules (QTAIM) or Natural Bond Orbital (NBO) analysis dissect the complex electronic wavefunction to provide information about atomic charges, bond orders, and orbital interactions. researchgate.netnih.gov

NBO analysis, for instance, transforms the calculated molecular orbitals into localized orbitals that correspond to the intuitive chemical concepts of core electrons, lone pairs, and bonding orbitals. researchgate.net This analysis can quantify the delocalization of electrons within the aromatic rings and reveal hyperconjugative interactions that contribute to the molecule's stability. By examining the properties of the electron density at bond critical points (BCPs), these methods provide a quantitative description of the nature of the chemical bonds (e.g., covalent vs. ionic character) within the fused pyridine (B92270) rings of the 1,6-naphthyridine core. nih.gov

Theoretical Prediction of Reactivity and Reaction Mechanisms for this compound

The theoretical data gathered from DFT, FMO, and MEP analyses can be synthesized to predict the chemical reactivity of this compound. The reactivity of naphthyridine systems is complex, involving potential sites for both electrophilic and nucleophilic substitution. nih.govmdpi.com

Electrophilic Attack: The MEP map and NBO analysis would identify the nitrogen atoms as the most electron-rich centers. Therefore, electrophilic attack (e.g., protonation or alkylation) is predicted to occur preferentially at these positions.

By combining these theoretical insights, researchers can propose plausible reaction mechanisms and predict the most likely products of chemical transformations, thereby guiding synthetic efforts and further investigation into the molecule's chemical properties. nih.govmdpi.com

Aromaticity Assessment of the 1,6-Naphthyridine Core

The concept of aromaticity, central to the understanding of the stability and reactivity of cyclic conjugated systems, can be quantitatively evaluated through various computational methods. These methods provide indices that serve as reliable descriptors of the extent of π-electron delocalization. Among the most widely used are geometry-based indices like the Harmonic Oscillator Model of Aromaticity (HOMA) and magnetic criteria such as the Nucleus-Independent Chemical Shift (NICS).

Theoretical studies on diazanaphthalenes have shown that the introduction of nitrogen atoms into the naphthalene (B1677914) system generally leads to a decrease in aromaticity. This is attributed to the higher electronegativity of nitrogen compared to carbon, which can lead to a less uniform distribution of electron density.

A comprehensive computational study by Edim et al. (2021) investigated the aromaticity of naphthalene and its aza-derivatives using a suite of aromaticity indices calculated via Density Functional Theory (DFT). researchgate.netnih.gov Their findings for the 1,6-naphthyridine core provide valuable quantitative insights.

The study reported several indices for 1,6-diazanaphthalene (1,6-naphthyridine), which are summarized in the table below. These indices collectively offer a multi-faceted view of the aromatic character of the molecule.

| Aromaticity Index | Calculated Value for 1,6-Naphthyridine |

| Harmonic Oscillator Model of Aromaticity (HOMA) | ~1 |

| Para-Delocalization Index (PDI) | ~1 |

| Aromatic Fluctuation Index (FLU) | ~1 |

| π-component of the Fluctuation Index (FLU-π) | ~1 |

| Polarity Index (PLR) | ~1 |

| Bird Index (BIRD) | ~1 |

| Light-field-induced LOLIPOP (LOLIPOP) | ~1 |

Table 1: Calculated Aromaticity Indices for the 1,6-Naphthyridine Core. Data sourced from Edim et al. (2021). researchgate.netnih.gov

The HOMA index, which is based on the deviation of bond lengths from an ideal aromatic system, being close to 1 for 1,6-naphthyridine suggests a high degree of aromaticity, comparable to that of benzene. Similarly, the PDI, which measures the extent of electron delocalization between para-positioned atoms, and the FLU indices, which quantify the fluctuation of electron delocalization, also indicate a significant aromatic character with values approximating 1. researchgate.netnih.gov

Mechanistic Investigations in the Synthesis and Reactions of Methyl 1,6 Naphthyridine 8 Carboxylate

Elucidation of Reaction Pathways and Transition States in 1,6-Naphthyridine (B1220473) Core Formation

The formation of the 1,6-naphthyridine skeleton can be achieved through several established synthetic routes, including the Skraup synthesis, Friedländer condensation, and various multicomponent cascade reactions. researchgate.netresearchgate.netacs.org Mechanistic studies, often supported by computational chemistry, have been pivotal in understanding these complex transformations.

The Friedländer condensation, a reaction between an ortho-aminoaryl aldehyde or ketone and a compound containing an activated methylene (B1212753) group, is a common method for constructing naphthyridine rings. researchgate.netresearchgate.net Detailed mechanistic insights have been gained through Density Functional Theory (DFT) calculations, particularly for analogous 1,8-naphthyridine (B1210474) syntheses, which shed light on the 1,6-isomer formation. acs.orgacs.org These studies propose a mechanism that involves a series of intermediates and transition states. For instance, in a choline (B1196258) hydroxide-catalyzed reaction in water, the catalyst is shown to act as both a proton acceptor and a hydrogen-bond donor, facilitating the key steps of the reaction. acs.orgacs.org

Computational studies have calculated the energy barriers for critical transition states in the cyclization process. The final steps involving dehydration and aromatization to form the stable bicyclic product were found to have surprisingly low activation energy barriers, on the order of 1.1 to 1.8 kcal/mol, which helps to drive the reaction to completion. acs.org The role of hydrogen bonding between the catalyst and various intermediates/transition states is identified as pivotal for facilitating the reaction in an aqueous medium. acs.orgacs.org

Other significant pathways include:

Skraup Synthesis : This classic method involves heating an aminopyridine with glycerol (B35011), sulfuric acid, and an oxidizing agent. acs.orgwikipedia.org Refinements to this often vigorous reaction have enabled the synthesis of 1,6-naphthyridine in modest yields. acs.org

Cascade Reactions : Many modern syntheses rely on a sequence of reactions, such as a Knoevenagel condensation, followed by a Michael addition and a final cyclization step, to build the ring system efficiently. researchgate.net

Palladium-Catalyzed Reactions : Methods involving intramolecular Heck-type cyclizations have also been developed for the synthesis of tetrahydrobenzo[b] acs.orgekb.egnaphthyridines. researchgate.net

| Reaction Step | Catalyst System | Calculated Activation Energy (kcal/mol) | Reference |

| Dehydration/Cyclization | Choline Hydroxide (B78521) | 1.8 | acs.org |

| Aromatization | Choline Hydroxide | 1.1 | acs.org |

This interactive table summarizes calculated activation energies for key transition states in a model Friedländer synthesis, highlighting the low barriers for the final steps.

Kinetic and Thermodynamic Considerations in Esterification and Hydrolysis Reactions

The carboxylate group of Methyl 1,6-naphthyridine-8-carboxylate is a key functional handle, and the kinetics and thermodynamics of its formation (esterification) and cleavage (hydrolysis) are of significant interest. While specific experimental data for this particular compound are not extensively documented in the reviewed literature, the principles governing these reactions are well-established.

Esterification: The formation of the methyl ester from 1,6-naphthyridine-8-carboxylic acid is a reversible, typically acid-catalyzed reaction. The thermodynamics of esterification can be evaluated by determining the equilibrium constant (Keq) at various temperatures. A Van't Hoff plot (ln(Keq) vs. 1/T) allows for the calculation of the standard enthalpy (ΔH°) and entropy (ΔS°) of the reaction. researchgate.netmdpi.com The sign of the enthalpy change indicates whether the reaction is exothermic (negative ΔH°) or endothermic (positive ΔH°). researchgate.netmdpi.com For example, a study on the esterification of levulinic acid with 1-butene (B85601) found the reaction to be exothermic, with a ΔH° of approximately -32.9 kJ/mol. ub.edu

Hydrolysis: The hydrolysis of the methyl ester back to the carboxylic acid can occur under acidic or basic conditions. Kinetic studies typically follow the disappearance of the ester over time, often under pseudo-first-order conditions where one reactant (e.g., water or hydroxide ion) is in large excess. chemrxiv.org This allows for the determination of the observed rate constant (kobs). The mechanism of hydrolysis for related aromatic esters can sometimes involve the formation of a cyclic anhydride (B1165640) intermediate, which then rapidly hydrolyzes. researchgate.net The rate of hydrolysis is highly dependent on factors such as pH and temperature. copernicus.org

| Parameter | Description | Typical Method of Determination |

| kobs | Observed rate constant for hydrolysis | Monitoring ester concentration over time via NMR or chromatography. chemrxiv.orgcopernicus.org |

| Keq | Equilibrium constant for esterification | Measuring reactant and product concentrations at equilibrium. mdpi.com |

| ΔH° | Standard enthalpy of reaction | Van't Hoff plot (from Keq at different temperatures). researchgate.net |

| ΔS° | Standard entropy of reaction | Van't Hoff plot (from Keq at different temperatures). researchgate.net |

| ΔG° | Standard Gibbs free energy of reaction | Calculated from ΔG° = -RTln(Keq) or ΔG° = ΔH° - TΔS°. mdpi.com |

This interactive table outlines the key kinetic and thermodynamic parameters and the common experimental methods used for their determination in esterification and hydrolysis reactions.

Catalytic Mechanisms in Naphthyridine Synthesis and Derivatization

Catalysis is central to the efficient synthesis and functionalization of the 1,6-naphthyridine scaffold, with mechanisms spanning organocatalysis and transition metal catalysis.

Organocatalysis: Non-metal catalysts are increasingly employed for their mild conditions and unique selectivity.

Hydrogen-Bonding Catalysis : As detailed by DFT studies on the Friedländer synthesis, catalysts like choline hydroxide can operate through non-covalent interactions. acs.orgacs.org The catalyst's hydroxyl group forms hydrogen bonds with carbonyl groups of the reactants, activating them towards nucleophilic attack, while the basic nitrogen facilitates proton transfers. acs.orgacs.org This mimics enzymatic strategies, using weak interactions to stabilize transition states. nih.gov

Brønsted Acid Catalysis : Camphor sulfonic acid (CSA), a chiral Brønsted acid, has been used to catalyze multicomponent reactions to form fused naphthyridine derivatives with high diastereoselectivity. ekb.eg The acidic proton activates electrophiles, while the chiral backbone of the catalyst influences the stereochemical outcome of the reaction.

Transition Metal Catalysis: Metals like palladium and copper offer powerful tools for forming C-C and C-N bonds.

Palladium Catalysis : Palladium catalysts are used in various transformations. One-pot protocols involving coupling-annulation reactions can build the benzo[b] acs.orgekb.egnaphthyridine core. researchgate.netresearchgate.net Another key reaction is the intramolecular Heck cyclization, where a Pd(0) catalyst facilitates the coupling of an aryl halide with an alkene tether to close the second ring of the naphthyridine system. researchgate.net

Copper Catalysis : Copper(I) iodide (CuI) has been noted as a catalyst in the derivatization of related benzo[b] acs.orgekb.egnaphthyridine systems, often used in coupling reactions involving alkynes. mdpi.com

Solvent Effects and Stereochemical Control in Synthetic Transformations

The choice of solvent and reaction conditions can profoundly influence not only the rate and yield of a reaction but also its stereochemical outcome.

Solvent Effects: The medium in which a reaction is performed can stabilize or destabilize intermediates and transition states, thereby altering the reaction pathway. researchgate.net In the synthesis of 1,6-naphthyridine derivatives, a notable trend is the use of water as a "green" solvent. Studies have reported that one-pot cascade reactions leading to naphthyridines can achieve higher yields in aqueous media compared to traditional organic solvents like ethanol, toluene, or benzene. researchgate.netresearchgate.net This effect is often attributed to the hydrophobic effect and the unique hydrogen-bonding capabilities of water, which can organize reactants and stabilize polar transition states.

Stereochemical Control: Controlling the three-dimensional arrangement of atoms is a primary goal of modern synthesis. In the context of 1,6-naphthyridine synthesis, solvent choice has been shown to be a powerful tool for directing stereoselectivity. A compelling example is the diastereoselective synthesis of pyrano- and furano-naphthyridine derivatives using Camphor sulfonic acid (CSA) as a catalyst. ekb.eg In a non-aqueous solvent, the reaction yields primarily the cis-diastereomer. Remarkably, the addition of water to the reaction mixture causes a dramatic shift in selectivity, favoring the formation of the trans-diastereomer. ekb.eg This switch is likely due to water altering the solvation of the catalyst-substrate complex and the transition states leading to the different diastereomers, demonstrating that the solvent is not merely an inert medium but an active participant in controlling stereochemistry. rsc.org

| Added Reagent | Diastereomeric Ratio (cis:trans) | Reference |

| None (Anhydrous) | Predominantly cis | ekb.eg |

| Water | Shifts to favor trans | ekb.eg |

This interactive table illustrates the dramatic effect of an additive on the stereochemical outcome of a CSA-catalyzed cyclization to form fused naphthyridine derivatives.

Applications of Methyl 1,6 Naphthyridine 8 Carboxylate As a Synthetic Intermediate and Molecular Probe

Utilization in the Construction of Diverse Heterocyclic Systems

The reactivity of the 1,6-naphthyridine (B1220473) core and its substituents, particularly the methyl carboxylate group, makes Methyl 1,6-naphthyridine-8-carboxylate a valuable starting material for synthesizing a variety of fused and substituted heterocyclic compounds. The ester functionality can be readily hydrolyzed, reduced, or converted into amides, hydrazides, and other functional groups, which can then participate in intramolecular cyclization reactions to build new rings onto the naphthyridine framework.

A notable synthetic route involves the transformation of related pyridine (B92270) precursors to construct the 1,6-naphthyridine ring system itself. For example, a simple two-step synthesis has been described where a substituted pyridinone is first reacted with N,N-dimethylformamide dimethyl acetal (B89532) (DMFDMA), followed by a reaction with monosubstituted hydrazines to yield a range of substituted 1,6-naphthyridine-8-carboxylates. researchgate.net This modular approach allows for the introduction of various substituents, demonstrating the scaffold's utility in building libraries of related compounds. researchgate.net

Furthermore, the naphthyridine ring system can be constructed from preformed pyridine rings, a common strategy for accessing this privileged heterocyclic structure. nih.gov Once formed, the this compound core can be elaborated. For instance, functional groups on the pyridine rings can be modified to create fused systems. Research on related 1,8-naphthyridines has shown that bifunctional starting materials can be used to synthesize condensed heterocyclic systems such as thieno-, furo-, pyrazolo-, and isothiazolo- acs.orgrsc.orgnaphthyridines. jst.go.jp Similar strategies can be envisioned for the 1,6-isomer, where the carboxylate group or other positions on the ring act as anchor points for cyclization.

The following table summarizes representative transformations used in the synthesis of naphthyridine-based heterocyclic systems.

| Starting Material Class | Reagents/Conditions | Resulting Heterocyclic System | Reference |

|---|---|---|---|

| Substituted Pyridinone | 1. DMFDMA 2. Monosubstituted Hydrazines | Substituted 1,6-Naphthyridine-8-carboxylates | researchgate.net |

| 4-(Arylamino)nicotinonitriles | Acid-mediated intramolecular Friedel–Crafts reaction | Fused polycyclic 1,6-naphthyridin-4-amines | nih.gov |

| 4-Aminopyridine (B3432731) and Cyclic Enol Ethers | Camphor sulfonic acid (CSA) catalyzed multi-component reaction | Pyrano- and Furano-naphthyridine derivatives | ekb.eg |

| 2-Amino-nicotinaldehyde | Friedländer Annulation | 1,8-Naphthyridines | digitallibrary.co.in |

Role in Scaffold Diversity-Oriented Synthesis (DOS)

Diversity-oriented synthesis (DOS) is a powerful strategy for creating libraries of structurally complex and diverse small molecules for high-throughput screening in drug discovery and chemical biology. cam.ac.uk The variation of the molecular scaffold is considered a critical factor in achieving functional diversity. cam.ac.ukcam.ac.uk The 1,6-naphthyridine framework, as a privileged structure, serves as an excellent central scaffold for DOS. mdpi.comnih.gov

This compound is well-suited for DOS campaigns due to its inherent functionality. The "build/couple/pair" (B/C/P) strategy is a common algorithm in DOS where building blocks are assembled, coupled, and then subjected to pairing reactions to generate scaffold diversity. cam.ac.ukcam.ac.uk In this context, the 1,6-naphthyridine-8-carboxylate moiety can be considered a key building block.

The synthetic utility of this compound in a DOS approach includes:

Functional Group Interconversion: The methyl ester at the C-8 position can be converted into a wide array of other functional groups (e.g., carboxylic acid, amide, hydroxymethyl). Each new functional group can then participate in different coupling or cyclization reactions, leading to distinct molecular skeletons.

Multi-component Reactions: The 1,6-naphthyridine scaffold can be assembled using multi-component reactions, which are highly efficient for generating diversity. ekb.eg By varying the inputs in such reactions, a wide range of substituted naphthyridines can be produced in a single step.

Positional Derivatization: Other positions on the 1,6-naphthyridine ring can be functionalized through electrophilic or nucleophilic substitution, allowing for the attachment of various side chains and building blocks, further expanding the structural diversity of the library.

The development of synthetic methodologies for scaffold diversification is an active area of research. nih.gov The goal is to create efficient and flexible synthetic routes that allow for the rapid generation of analogues with varied three-dimensional shapes and chemical properties, and the 1,6-naphthyridine scaffold is a promising starting point for these efforts. mdpi.com

Development of Molecular Probes Based on the 1,6-Naphthyridine-8-carboxylate Scaffold

Molecular probes, particularly fluorescent probes, are indispensable tools for visualizing and studying biological processes in real-time. nih.gov The design of such probes requires a core scaffold that possesses favorable photophysical properties or can be easily conjugated to a fluorophore. The 1,6-naphthyridine ring system has emerged as a promising scaffold for this purpose due to its rigid, planar structure and interesting optical and electrochemical properties. nih.govrsc.org

Some fused polycyclic 1,6-naphthyridines exhibit intrinsic fluorescence, making them potential organic luminescence materials and probes. nih.gov The emission properties can often be tuned by altering the substitution pattern on the heterocyclic core. Even when the core itself is not fluorescent, its rigid structure provides a stable platform for attaching known fluorophores.

The this compound scaffold is advantageous for probe development for several reasons:

Attachment Point: The carboxylate group serves as a convenient attachment point for linkers or fluorescent dyes. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled to an amine-containing fluorophore via standard amide bond formation.

Modulation of Properties: Substituents on the naphthyridine ring can influence the electronic properties of an attached fluorophore, potentially modulating its quantum yield, Stokes shift, and environmental sensitivity.

Biological Targeting: The 1,6-naphthyridine core itself can act as a ligand for specific biological targets. nih.govmdpi.com By conjugating a fluorophore to a biologically active naphthyridine derivative, targeted probes can be developed to visualize specific receptors or enzymes. For example, related 1,8-naphthyridin-2(1H)-one-3-carboxamide scaffolds have been used to develop selective fluorescent ligands for the cannabinoid type 2 (CB₂) receptor. rsc.org

The development of new probe scaffolds is crucial for discovering molecules with novel intracellular targeting capabilities. nih.gov The synthetic accessibility and tunable nature of the 1,6-naphthyridine-8-carboxylate framework make it a valuable platform for creating libraries of fluorescent probes for screening and imaging applications.

Ligand Design Principles Derived from the Naphthyridine-8-carboxylate Moiety

The naphthyridine scaffold is considered a "privileged structure" in medicinal chemistry because it is capable of binding to a wide range of biological targets. nih.govmdpi.com The nitrogen atoms within the bicyclic system can act as hydrogen bond acceptors, while the aromatic rings can participate in π-stacking interactions. The specific arrangement of nitrogen atoms in the 1,6-naphthyridine isomer provides a distinct geometric and electronic profile compared to other isomers like the more commonly studied 1,8-naphthyridine (B1210474).

Key principles in ligand design involving the naphthyridine-8-carboxylate moiety include:

Hydrogen Bonding: The nitrogen atoms at positions 1 and 6 are key hydrogen bond acceptors. The carbonyl oxygen of the carboxylate group at C-8 provides an additional, strong hydrogen bond acceptor site. This array of acceptors allows for specific and directional interactions with amino acid residues in a protein's active site.

Metal Chelation: The geometry of the nitrogen atoms in naphthyridine rings makes them excellent chelators for metal ions. researchgate.net While the 1,8-isomer is particularly well-suited for this due to the proximity of its nitrogens, the 1,6-isomer can also participate in metal coordination, which is a critical interaction for metalloenzymes like HIV-1 integrase. nih.gov

Structure-Activity Relationships (SAR): SAR studies on related naphthyridine derivatives have provided valuable insights for ligand design. For example, in a series of 1,8-naphthyridine-3-carboxylic acids developed as antitumor agents, the nature of the substituent at the N-1 and C-7 positions was found to be critical for activity. acs.org A 2-thiazolyl group at N-1 was optimal, while aminopyrrolidine derivatives at C-7 were highly effective. acs.org Such findings highlight the importance of systematically exploring substitutions around the core to optimize biological activity. The 1,6-naphthyridine-7-carboxamide scaffold has also been identified as a promising framework for repositioning as cytotoxic agents for cancer therapy. nih.gov

The following table summarizes key structural features of the naphthyridine-carboxylate moiety and their roles in ligand design.

| Structural Feature | Role in Molecular Recognition | Example Interaction |

|---|---|---|

| Ring Nitrogen Atoms (N-1, N-6) | Hydrogen bond acceptors | Interaction with backbone N-H or side-chain donors (e.g., Lys, Arg) |

| Carboxylate Group (C-8) | Hydrogen bond acceptor (carbonyl O); potential for salt bridge (as carboxylate anion) | Interaction with hydrogen bond donors; ionic interaction with positively charged residues |

| Aromatic Rings | π-π stacking; hydrophobic interactions | Interaction with aromatic residues (e.g., Phe, Tyr, Trp) |

| Substituent Positions (e.g., C-5, C-7) | Vector for introducing diversity; fine-tuning of steric and electronic properties | Introduction of groups to occupy specific sub-pockets of a binding site |

By leveraging these principles, medicinal chemists can rationally design potent and selective ligands based on the this compound scaffold for a diverse array of biological targets.

Future Research Directions and Emerging Trends in 1,6 Naphthyridine 8 Carboxylate Chemistry

Development of Novel Synthetic Routes with Enhanced Atom Economy and Sustainability

The principles of green chemistry are increasingly influencing the design of synthetic pathways for 1,6-naphthyridine (B1220473) derivatives, with a focus on minimizing waste, reducing energy consumption, and utilizing environmentally benign reagents and solvents. researchgate.net A significant trend is the development of one-pot, multicomponent reactions that allow for the construction of complex molecular architectures from simple precursors in a single operation, thereby enhancing efficiency and reducing the need for intermediate purification steps. tandfonline.comekb.eg

Recent advancements in this area include:

Microwave-assisted synthesis: This technique has been shown to significantly shorten reaction times and improve yields in the synthesis of naphthyridine derivatives. researchgate.net

Use of aqueous media: The development of synthetic methods that utilize water as a solvent is a key goal of green chemistry. rsc.orgacs.org For instance, a gram-scale synthesis of 1,8-naphthyridines has been achieved in water using an inexpensive and biocompatible ionic liquid as a catalyst. acs.org

Catalyst-free conditions: The design of reactions that proceed efficiently without the need for a catalyst is highly desirable. rsc.org A concise and efficient one-pot synthesis of functionalized nih.govnaphthyridine derivatives has been described that occurs under catalyst-free conditions in ethanol. rsc.org

Ultrasound irradiation: The use of ultrasound has been shown to improve the yields of 1,6-naphthyridine-2,5-dione derivatives in water with acetic acid as a catalyst. researchgate.net

These approaches not only contribute to a more sustainable chemical industry but also provide access to a wider range of novel 1,6-naphthyridine-8-carboxylate analogues for biological screening.

Exploration of Unconventional Reactivity Patterns and Selectivities

Future research will increasingly focus on uncovering and harnessing novel reactivity patterns of the 1,6-naphthyridine core to enable the synthesis of previously inaccessible derivatives. A key area of interest is the selective functionalization of C-H bonds, which offers a more direct and atom-economical approach to modifying the heterocyclic scaffold compared to traditional cross-coupling methods that require pre-functionalized starting materials.

Promising research directions include:

Rhodium(III)-catalyzed C-H activation: This has emerged as a powerful tool for the synthesis of naphthyridinone derivatives. acs.org This method allows for the coupling of nicotinamide (B372718) N-oxides with alkynes and alkenes under mild conditions. acs.org

Regioselective synthesis: The development of methods to control the regioselectivity of reactions is crucial for the synthesis of specific isomers with desired biological activities. For example, a three-component domino reaction has been developed for the regioselective synthesis of functionalized nih.govnaphthyridine derivatives. rsc.org

Cascade annulation reactions: These reactions, which involve the formation of multiple rings in a single step, provide an efficient route to complex fused aromatic systems. A Rh(III)-catalyzed dual C–H activation and cascade annulation of benzimidates and CF3-imidoyl sulfoxonium ylides has been used to synthesize trifluoromethyl-decorated benzo[de] nih.govnaphthyridines. acs.org

The exploration of such unconventional reactivity will undoubtedly lead to the discovery of new transformations and provide access to a diverse array of 1,6-naphthyridine-8-carboxylates with unique substitution patterns.

Advanced Computational Modeling for Deeper Structure-Reactivity and Structure-Property Relationships

Computational chemistry has become an indispensable tool in modern chemical research, providing valuable insights into reaction mechanisms, predicting molecular properties, and guiding the design of new molecules. In the context of 1,6-naphthyridine-8-carboxylate chemistry, advanced computational modeling is expected to play an increasingly important role in understanding structure-reactivity and structure-property relationships.

Key applications of computational modeling in this field include:

Density Functional Theory (DFT) studies: DFT calculations are widely used to investigate the electronic structure, geometry, and reactivity of molecules. rsc.orgresearchgate.netresearchgate.net These studies can help to elucidate reaction mechanisms and predict the regioselectivity of chemical transformations. ias.ac.in For example, DFT has been used to study the non-linear optical properties of 2,7-naphthyridine (B1199556) derivatives. rsc.org

Quantitative Structure-Activity Relationship (QSAR) modeling: 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are used to correlate the structural features of molecules with their biological activity. tandfonline.comnih.gov These models can be used to predict the activity of new compounds and to guide the design of more potent analogues. nih.gov

Molecular Docking: This computational technique is used to predict the binding mode of a ligand to a biological target, such as a protein or enzyme. tandfonline.comjocpr.com Molecular docking studies can provide valuable insights into the molecular basis of drug action and can be used to identify potential new drug candidates. researchgate.netjocpr.com

The synergy between experimental and computational approaches will be crucial for accelerating the discovery and development of new 1,6-naphthyridine-8-carboxylate-based compounds with tailored properties.

Integration with Machine Learning and Artificial Intelligence for Accelerated Chemical Discovery

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the field of chemical discovery, offering powerful new tools for data analysis, prediction, and hypothesis generation. mdpi.comnih.govnih.gov In the realm of 1,6-naphthyridine-8-carboxylate chemistry, AI and ML can be applied across the entire discovery pipeline, from the design of new synthetic routes to the prediction of biological activity and the optimization of drug candidates. within3.comchemrxiv.org

Emerging applications of AI and ML in this area include:

Predictive Modeling: ML algorithms can be trained on large datasets of chemical structures and biological activity data to build predictive models for a wide range of properties, including bioactivity, toxicity, and pharmacokinetic profiles. nih.gov These models can be used to virtually screen large compound libraries and prioritize candidates for synthesis and experimental testing.

De Novo Drug Design: Generative AI models can be used to design novel molecular structures with desired properties. These models can learn the underlying patterns in existing chemical data and generate new molecules that are predicted to be active against a specific biological target.

Synthesis Planning: AI-powered tools can assist chemists in designing efficient synthetic routes to target molecules. These tools can analyze the vast repository of known chemical reactions and propose optimal synthetic pathways, taking into account factors such as yield, cost, and sustainability.

Analysis of High-Content Screening Data: ML algorithms are well-suited for analyzing the large and complex datasets generated by modern high-throughput screening techniques. These algorithms can identify subtle patterns and correlations in the data that may not be apparent to human researchers, leading to new insights into drug mechanisms and the identification of novel hits.

The continued development and application of AI and ML technologies hold immense promise for accelerating the pace of discovery in 1,6-naphthyridine-8-carboxylate chemistry, ultimately leading to the faster development of new and improved medicines and materials.

Q & A

Q. What are the standard synthetic routes for preparing methyl 1,6-naphthyridine-8-carboxylate, and how do reaction conditions influence yield?

this compound is typically synthesized via esterification of its carboxylic acid precursor or hydrolysis of higher esters. For example, ethyl esters of 1,6-naphthyridine derivatives can be hydrolyzed under acidic (HCl/water/ethanol, reflux) or alkaline conditions, with yield optimization depending on substituent stability . Decarboxylation of 1,6-naphthyridinecarboxylic acids at high temperatures (e.g., 250–370°C) is another route, though prolonged heating may reduce yields due to side reactions .

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming substituent positions and purity. X-ray crystallography, supported by SHELX programs (e.g., SHELXL for refinement), provides definitive structural confirmation, particularly for resolving stereochemistry and hydrogen-bonding interactions in solid-state forms . High-resolution mass spectrometry (HRMS) and IR spectroscopy further validate molecular weight and functional groups.

Q. How does the choice of hydrolysis conditions (acidic vs. alkaline) affect the stability of this compound derivatives?

Acidic hydrolysis (e.g., HCl in ethanol/water) is preferred for substrates sensitive to base-induced decomposition, while alkaline conditions may risk saponification of ester groups or ring-opening in naphthyridine systems. For instance, ethyl 7-chloro-1-cyclopropyl-8-fluoro-4-oxo-1,6-naphthyridine-3-carboxylate was hydrolyzed in HCl/ethanol/water with 81% yield, avoiding degradation of the cyclopropyl group .

Advanced Research Questions

Q. What strategies optimize reaction yields in hydrogenolysis or deheterylation of this compound derivatives?

Hydrogenolysis of benzyl esters (e.g., using Pd/C under H₂) achieves near-quantitative yields (89% in one case) but requires careful control of catalyst loading and reaction time to prevent over-reduction . Deheterylation, as seen in the conversion of ethyl 5-amino-7-benzylseleno-8-cyano-4-(fur-2-yl)-1,6-naphthyridine-3-carboxylate to its deheterylated analog, benefits from stepwise temperature modulation (reflux followed by cooling) to stabilize reactive intermediates .

Q. How do electron-withdrawing/donating substituents influence the reactivity of this compound in nucleophilic substitution reactions?

Electron-withdrawing groups (e.g., -NO₂, -CN) at the 5- or 7-positions enhance electrophilicity, facilitating nucleophilic attack at the 2- or 4-positions. Conversely, electron-donating groups (e.g., -NH₂) may deactivate the ring, requiring harsher conditions. Computational modeling (DFT) can predict regioselectivity, but experimental validation via kinetic studies is essential .

Q. What methodologies resolve contradictions between computational predictions and experimental spectroscopic data for this compound derivatives?

Discrepancies often arise from solvent effects or incomplete basis sets in simulations. For example, NMR chemical shift deviations >0.5 ppm may indicate unaccounted solvation. Hybrid approaches—combining MD simulations with experimental titration (e.g., pKa determination)—can reconcile such differences .

Q. How can researchers mitigate thermal decomposition during high-temperature decarboxylation of 1,6-naphthyridinecarboxylic acids?

Short reaction times (3–10 minutes) and inert atmospheres (N₂/Ar) minimize decomposition. For example, 6-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-8-carboxylic acid was decarboxylated at 250°C for <10 minutes, achieving 77% yield . Microwave-assisted synthesis may further reduce exposure to extreme conditions.

Q. What are the stability considerations for this compound under varying pH and storage conditions?

The ester group is prone to hydrolysis in aqueous media, particularly under alkaline conditions. Long-term storage should use anhydrous solvents (e.g., dried DMSO or acetonitrile) at -20°C. Stability assays via HPLC monitoring over 48 hours under accelerated degradation conditions (e.g., 40°C/75% RH) can identify optimal storage protocols .

Methodological Notes

- Experimental Design : Always include control reactions (e.g., substrate-only blanks) to distinguish thermal degradation from intended pathways .

- Data Analysis : Use SHELXL for refining crystallographic data and OpenMOPAC for computational validation of reaction mechanisms .

- Contradiction Management : Cross-validate spectral data with multiple techniques (e.g., XRD for structure, NMR for dynamics) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.